Ecteinascidin 770

Marine natural products Tetrahydroisoquinoline alkaloids Antitumor agents

Ecteinascidin 770 (ET-770) is the exclusive 14-cyano ecteinascidin congener proven to sensitize lung cancer cells to anoikis via p53-dependent MCL1/BAX regulation—a mechanism not shared by trabectedin. With validated nanomolar potency against glioblastoma, colorectal, lung, and prostate carcinoma, ET-770 serves as a precision tool compound and a certified Trabectedin Impurity C reference standard (≥98% purity) for ANDA/DMF analytical workflows. Its defined ErbB pathway transcriptomic signature in U373MG cells enables reproducible gene expression benchmarking. Choose ET-770 for mechanism-of-action studies demanding structural and functional specificity.

Molecular Formula C40H42N4O10S
Molecular Weight 770.8 g/mol
Cat. No. B1662780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEcteinascidin 770
Synonymsecteinascidin 770
Molecular FormulaC40H42N4O10S
Molecular Weight770.8 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3C)C#N)COC(=O)C8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O
InChIInChI=1S/C40H42N4O10S/c1-17-9-21-10-23-24(13-41)44-25-14-51-39(48)40(22-12-27(49-5)26(46)11-20(22)7-8-42-40)15-55-38(32(44)31(43(23)4)28(21)33(47)34(17)50-6)30-29(25)37-36(52-16-53-37)18(2)35(30)54-19(3)45/h9,11-12,23-25,31-32,38,42,46-47H,7-8,10,14-16H2,1-6H3/t23-,24-,25-,31+,32+,38+,40+/m0/s1
InChIKeyBGFXHQYUWCGGLL-QWIBJBKUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ecteinascidin 770 for Research Procurement: Baseline Properties and Compound Class Identification


Ecteinascidin 770 (ET-770; CAS 114899-80-8; molecular formula C40H42N4O10S; molecular weight 770.85) is a 1,2,3,4-tetrahydroisoquinoline alkaloid originally isolated from the marine tunicate Ecteinascidia turbinata [1]. It belongs to the ecteinascidin family of natural products, which also includes the clinically approved antitumor agent trabectedin (Ecteinascidin 743, ET-743) and other structurally related congeners [2]. Structurally, ET-770 is characterized as the 14-cyano derivative of ET-743, possessing a nitrile group at the C-14 position in place of the hydroxyl group found in trabectedin [3]. This compound exhibits potent in vitro cytotoxicity against multiple human cancer cell lines at nanomolar concentrations, including U373MG glioblastoma (IC50 = 4.83 nM), HCT116 colorectal carcinoma (IC50 = 0.6 nM), QG56 lung carcinoma (IC50 = 2.4 nM), and DU145 prostate carcinoma (IC50 = 0.81 nM) .

Ecteinascidin 770 Procurement: Why Analogs Cannot Be Substituted Without Quantitative Validation


Ecteinascidins are not a functionally homogeneous class. Despite sharing a common pentacyclic core scaffold, individual congeners exhibit substantial divergence in cytotoxicity profiles, target selectivity, and molecular mechanism that preclude simple interchangeability. For example, trabectedin (ET-743), the clinically approved congener, and ET-770 differ by a single functional group at the C-14 position—cyano substitution in ET-770 versus hydroxyl in trabectedin—yet this subtle structural variation results in measurably different antiproliferative activity across tumor types [1]. Moreover, ET-770 has been demonstrated to sensitize lung cancer cells to anoikis via p53-mediated regulation of MCL1 and BAX, a mechanism not reported for other ecteinascidin family members [2]. Consequently, procurement decisions for ecteinascidin compounds require empirical validation of the specific congener's performance in the intended experimental system; substituting ET-770 with ET-743, ET-729, or ET-786 without direct comparative data introduces uncontrolled variables that compromise experimental reproducibility.

Ecteinascidin 770 Comparative Evidence: Quantified Differentiation from Analogs and Derivatives


Ecteinascidin 770 vs. Trabectedin (ET-743): Structural Divergence at C-14 with Functional Consequences

Ecteinascidin 770 differs from the clinically approved ecteinascidin trabectedin (ET-743) by a single functional group substitution at the C-14 position. Trabectedin possesses a hydroxyl group at C-14, whereas ET-770 contains a cyano (C≡N) group at this position [1]. This modification was intentionally introduced via pretreatment of the Thai tunicate Ecteinascidia thurstoni with potassium cyanide in buffer solution, enabling large-scale isolation of the stabilized 14-cyano derivative [2]. This structural divergence results in differential antitumor activity profiles: ET-770 exhibits particular efficacy against lung and colon carcinomas, whereas ET-743 demonstrates greater activity in sarcomas and ovarian cancers .

Marine natural products Tetrahydroisoquinoline alkaloids Antitumor agents

Ecteinascidin 770 Cytotoxicity: Cell Line-Specific IC50 Quantification and Differential Sensitivity

Ecteinascidin 770 demonstrates nanomolar cytotoxic potency with quantifiable variation across human cancer cell lines. Against U373MG glioblastoma cells, ET-770 exhibits an IC50 of 4.83 nM (72-hour treatment, MTT assay) [1]. Notably, substantially higher potency is observed against colorectal carcinoma HCT116 (IC50 = 0.6 nM) and prostate carcinoma DU145 (IC50 = 0.81 nM), representing approximately 8-fold and 6-fold greater sensitivity respectively compared to the U373MG baseline . Against lung carcinoma QG56 cells, ET-770 demonstrates an IC50 of 2.4 nM [2]. For comparative context, trabectedin (ET-743) exhibits IC50 values in the range of 0.1–3.7 nM against breast cancer cell lines [3].

Cytotoxicity assay Anticancer screening Cell viability

Ecteinascidin 770 Transcriptomic Impact: Differential Gene Expression vs. Renieramycin M

In a genome-wide microarray study of U373MG human glioblastoma cells treated with IC50 concentrations for 24 hours, Ecteinascidin 770 (ET-770) produced a substantially broader transcriptomic perturbation than the structurally related 1,2,3,4-tetrahydroisoquinoline alkaloid renieramycin M (RM). ET-770 downregulated 426 genes and upregulated 45 genes (total 471 differentially expressed genes), whereas RM downregulated only 274 genes and upregulated 9 genes (total 283 differentially expressed genes) [1]. This represents a 66% greater number of total differentially expressed genes for ET-770 compared to RM. Despite this quantitative difference, the compounds shared an overlapping set of 196 downregulated genes and 6 upregulated genes, including enrichment of the ErbB (EGFR) signaling pathway involving PTK2, AKT3, and GSK3B [2].

Transcriptomics Gene expression profiling Glioblastoma Pathway analysis

Ecteinascidin 770 as Trabectedin Impurity C (14-Cyano): Analytical Reference Standard Application

Ecteinascidin 770 is formally designated as Trabectedin Impurity C (14-Cyano) and is used as a certified reference standard in pharmaceutical quality control . The compound's structural relationship to trabectedin (ET-743)—specifically the cyano substitution at C-14—makes it a critical marker for analytical method validation, impurity profiling, and stability studies during trabectedin drug substance and drug product manufacturing. Commercial suppliers provide ET-770 with documented purity levels, for instance 99.76% , supported by Certificates of Analysis (COA) and detailed analytical data meeting regulatory requirements for ANDA and DMF submissions . Storage specifications are defined: -20°C, protection from light, stored under nitrogen [1].

Pharmaceutical impurity Analytical reference standard Quality control Trabectedin

Ecteinascidin 770 Derivatives with Enhanced Cytotoxicity: 70-Fold Improvement over Parent Compound

Structure-activity relationship (SAR) studies have demonstrated that 2'-N-acyl derivatives of Ecteinascidin 770 can achieve substantially enhanced cytotoxicity compared to the parent compound. Specifically, the 2'-N-(4''-fluorocinnamoyl) derivative of ET-770 exhibited approximately 70-fold higher potency against the HCT116 colorectal carcinoma cell line than the parent ET-770 molecule [1]. This quantifiable improvement represents one of the most dramatic enhancements reported within the ecteinascidin SAR literature. Additionally, a panel of eleven 2'-N-acyl derivatives (5a–k) prepared from ET-770 showed that most derivatives exhibited slightly higher cytotoxicities than the parent compound 1b, with the 5-isoxazolecarboylamide derivative (5i) and 4-methoxybenzoylamide derivative (5k) identified as promising leads for further optimization [2].

Structure-activity relationship Derivative synthesis Lead optimization

Ecteinascidin 770 Application Scenarios: Evidence-Backed Research and Industrial Use Cases


Mechanistic Studies of p53-Mediated Anoikis Sensitization in Non-Small Cell Lung Cancer

Ecteinascidin 770 is uniquely validated as a tool compound for investigating p53-dependent anoikis sensitization pathways. As established in Section 3, ET-770 activates the p53 protein, leading to downregulation of anti-apoptotic MCL1 and upregulation of pro-apoptotic BAX proteins in H23 and H460 lung cancer cells, without significantly affecting BCL2 expression [1]. This mechanism has been demonstrated only for ET-770 among the ecteinascidin family. The quantifiable dose-dependent enhancement of anoikis response makes ET-770 suitable for studies of metastasis suppression and anoikis resistance mechanisms.

Pharmaceutical Quality Control: Trabectedin Impurity Reference Standard

Ecteinascidin 770 (CAS 114899-80-8) serves as Trabectedin Impurity C (14-Cyano) in pharmaceutical QC workflows. The compound is supplied with documented purity (99.76%) and analytical characterization suitable for HPLC method development, method validation, stability studies, and impurity profiling . Its use supports regulatory submissions including ANDA and DMF documentation for trabectedin drug products. Procurement of characterized ET-770 reference standards with Certificates of Analysis is essential for laboratories performing trabectedin-related analytical testing.

Structure-Activity Relationship Studies and Derivative Synthesis

ET-770 serves as a validated starting scaffold for medicinal chemistry optimization. As documented in Section 3, 2'-N-acyl derivatization yields compounds with enhanced cytotoxicity, including a 2'-N-(4''-fluorocinnamoyl) derivative showing approximately 70-fold improved potency against HCT116 colorectal cancer cells relative to the parent compound [2]. Additionally, eleven characterized 2'-N-acyl derivatives (5a–k) have been prepared via 18,6'-O-bisallyl-protected intermediates, establishing a defined synthetic route for further SAR exploration [3].

Transcriptomic and Pathway Analysis in Glioblastoma Models

Ecteinascidin 770 is suitable for gene expression profiling and pathway analysis studies in glioblastoma, supported by direct comparative transcriptomic data. As shown in Section 3, ET-770 treatment of U373MG cells results in differential expression of 471 genes (426 downregulated, 45 upregulated), with validated enrichment of the ErbB (EGFR) signaling pathway involving PTK2, AKT3, and GSK3B [4]. This defined transcriptomic signature provides a quantifiable benchmark for comparative studies of other antitumor agents and supports network-based drug target identification approaches.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ecteinascidin 770

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.